
3-(4-méthyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-oxopropanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” is a compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine, a five-membered ring with one nitrogen atom, is a common scaffold in medicinal chemistry, used to develop compounds for treating various diseases . Pyrimidine and its derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” can be analyzed using various techniques such as X-Ray diffraction . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” can be studied using various methods. For instance, the synthesis of similar compounds involved the use of a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” can be analyzed using various techniques. For instance, the melting point of a similar compound was reported to be 484–486 K .Applications De Recherche Scientifique
Découverte de médicaments
Le composé contient un cycle pyrrolidine, qui est une structure polyvalente pour créer des composés biologiquement actifs . Ce cycle à cinq chaînons est largement utilisé par les chimistes médicinaux pour développer des composés destinés à traiter les maladies humaines . L'intérêt pour cette structure saturée est renforcé par sa capacité à explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, à contribuer à la stéréochimie de la molécule et à augmenter la couverture tridimensionnelle en raison de la non-planéité du cycle .
Inhibition des kinases
Des composés contenant le cycle pyrrolidine ont montré une activité nanomolaire contre CK1γ et CK1ε, suggérant que des modifications supplémentaires pourraient permettre d'étudier comment la partie chirale influence l'inhibition des kinases .
Modulateurs sélectifs des récepteurs aux androgènes (SARMs)
Des dérivés de 4-(pyrrolidin-1-yl)benzonitrile ont été synthétisés en tant que modulateurs sélectifs des récepteurs aux androgènes (SARMs) . Ces composés ont été développés en optimisant la structure de dérivés de 1-(4-cyano-1-naphtyl)-2,3-disubstitués pyrrolidine précédemment rapportés .
Activité antitumorale
Le composé titre a été évalué pour son activité antitumorale contre les cellules de mélanome malin humain (A375) en utilisant le test MTT standard in vitro .
Potentiel biologique des dérivés de l'indole
Les dérivés de l'indole possèdent diverses activités biologiques, telles que des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariennes, anticholinestérasiques, etc. . Le noyau indole se retrouve dans de nombreuses molécules médicamenteuses synthétiques importantes, qui se lient avec une forte affinité à de multiples récepteurs, aidant au développement de nouveaux dérivés utiles .
Activité antivirale
Les dérivés de l'indole ont montré une activité antivirale. Par exemple, des dérivés de 6-amino-4-substituésalkyl-1H-indole-2-substituéscarboxylate ont été préparés et rapportés comme agents antiviraux .
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For example, triazole-pyrimidine hybrid compounds showed promising neuroprotective and anti-inflammatory properties. They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety and Hazards
The safety and hazards associated with “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” can be determined based on similar compounds. For instance, a compound with a similar structure, “methyl 3-(pyrrolidin-1-yl)propanoate”, has hazard statements H315, H318, H335, indicating that it may cause skin irritation, eye damage, and respiratory irritation .
Orientations Futures
The future directions for the study of “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” could involve the synthesis of other derivatives under optimal conditions . Additionally, the study of its mechanism of action could be expanded to understand its potential therapeutic applications .
Propriétés
IUPAC Name |
methyl 3-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-5-3-4-6-16/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXPDWLQWHSFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2464255.png)
![2-[({[2-(4-Methoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2464256.png)


![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2464264.png)
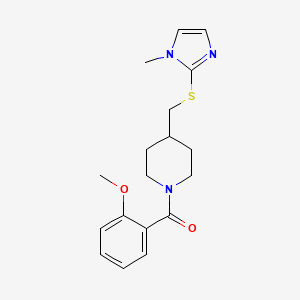
![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2464267.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2464270.png)

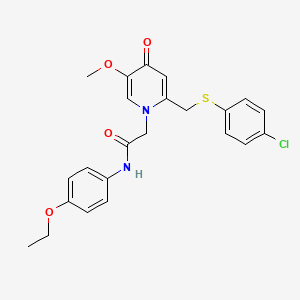
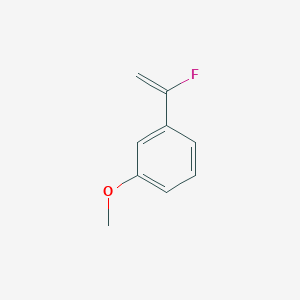
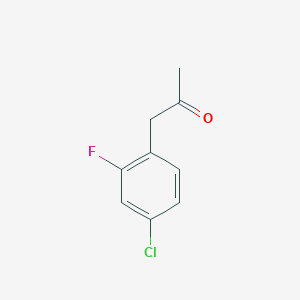
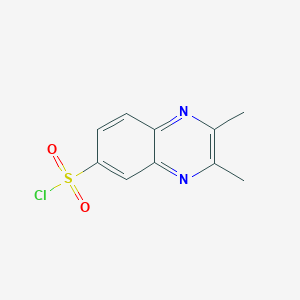
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)hexanamide](/img/structure/B2464276.png)